Butetamate

Catalog No.
S583136
CAS No.
14007-64-8
M.F
C16H25NO2
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butetamate

CAS Number

14007-64-8

Product Name

Butetamate

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3

InChI Key

CKWHSYRZDLWQFV-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Butetamate is a chemical compound with the molecular formula C16H25NO2C_{16}H_{25}NO_2 and a molecular weight of approximately 263.38 g/mol. It is classified as an alkylbenzene and is recognized for its therapeutic properties, particularly as an anticholinergic and spasmolytic agent. The compound is often used in the form of its citrate salt, which enhances its solubility and bioavailability. Butetamate acts primarily as a cough suppressant, modulating the central cough reflex and providing mild bronchodilation .

  • CNS Modulation: Butetamate is believed to act as a cough suppressant by affecting the central nervous system, likely through interactions with specific receptors that regulate cough reflex []. However, the precise mechanism remains under investigation [].
  • Potential Side Effects

    Butetamate can cause side effects like drowsiness, dizziness, and constipation due to its CNS effects [].

  • Limited Safety Data

    In-depth data on the specific toxicity or other hazards associated with butetamate is limited in publicly available resources.

Pharmacological Effects:

Butetamate is a centrally acting muscle relaxant belonging to the glutamate antagonist class. While its precise mechanism of action remains under investigation, it is believed to act by inhibiting excitatory neurotransmission in the central nervous system, particularly at the level of the spinal cord. This results in the reduction of muscle tone and spasticity, making it a potential therapeutic candidate for various neurological conditions. [Source: European Medicines Agency (EMA) - ]

Potential Therapeutic Applications:

Butetamate has been explored in scientific research for its potential therapeutic applications in various neurological conditions, including:

  • Spasticity: Spasticity is a condition characterized by increased muscle tone and involuntary muscle stiffness, often arising from neurological disorders like multiple sclerosis, stroke, and spinal cord injury. Research suggests that butetamate may be effective in reducing spasticity and improving muscle control in these patients. [Source: National Library of Medicine (NLM) - ]
  • Cerebral Palsy: Cerebral palsy is a developmental disorder affecting movement, muscle tone, and coordination. Studies have investigated the potential use of butetamate to improve muscle control and function in children with cerebral palsy, although further research is necessary to establish its definitive efficacy. [Source: National Library of Medicine (NLM) - ]
  • Pain Management: Some research suggests that butetamate might offer potential benefits in managing pain associated with various conditions, including neuropathic pain and musculoskeletal pain. However, more research is required to fully understand its role in pain management. [Source: National Library of Medicine (NLM) - ]
, including:

  • Hydrolysis: This reaction produces alpha-phenylbutyric acid and diethylamine when subjected to aqueous conditions.
  • Esterification: Butetamate can be synthesized through the esterification of alpha-phenylbutyric acid with diethylaminoethyl chloride in the presence of a base like potassium carbonate .

The compound exhibits stability under normal conditions but may decompose at elevated temperatures, potentially releasing toxic gases .

Butetamate exhibits significant biological activity, primarily as an antitussive agent. Its mechanism involves:

  • Cough Suppression: It acts on the central nervous system to reduce the urge to cough.
  • Bronchodilation: It provides mild relaxation of bronchial muscles, aiding in respiratory conditions .

Adverse effects may include drowsiness, dizziness, and hypersensitivity reactions in some individuals .

The synthesis of butetamate typically involves:

  • Starting Materials:
    • Alpha-phenylbutyric acid
    • Diethylaminoethyl chloride hydrochloride
    • Potassium carbonate
    • Diisopropyl ether as a solvent
  • Procedure:
    • Combine the starting materials in diisopropyl ether and heat under reflux for approximately 18 hours.
    • After cooling, add water to separate organic layers and wash.
    • Remove the solvent to obtain crude butetamate, which can be distilled to purify it .

Butetamate is primarily used in pharmacology for its therapeutic effects:

  • Cough Suppressant: Widely used in treating cough-related conditions.
  • Anticholinergic Agent: Utilized for its ability to block acetylcholine receptors, leading to muscle relaxation.
  • Spasmolytic Activity: Employed in managing gastrointestinal spasms and other muscle-related disorders .

Research indicates that butetamate interacts with various biological pathways:

  • Drug Interactions: Caution is advised when combining butetamate with central nervous system depressants due to potential additive effects on sedation.
  • Metabolic Pathways: Studies suggest that butetamate may influence liver enzymes involved in drug metabolism, necessitating careful monitoring when co-administered with other medications .

Several compounds share structural or functional similarities with butetamate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaPrimary UseUnique Features
ButamirateC18H29NO3C_{18}H_{29}NO_3Cough SuppressantHigher molecular weight; more potent antitussive action
Oxyphenonium BromideC20H26BrN2O3C_{20}H_{26}BrN_2O_3AnticholinergicStronger anticholinergic properties; used for gastrointestinal disorders
DrofenineC16H19NO2C_{16}H_{19}NO_2SpasmolyticPrimarily used for muscle spasms; different pharmacological profile
ProadifenC15H21NO2C_{15}H_{21}NO_2AntitussiveSimilar action but different chemical structure; less commonly used

Butetamate's unique combination of antitussive and spasmolytic properties distinguishes it from these similar compounds, making it particularly valuable in respiratory therapies.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

263.188529040 g/mol

Monoisotopic Mass

263.188529040 g/mol

Heavy Atom Count

19

UNII

2VO6TC90PU

Other CAS

14007-64-8

Wikipedia

Butetamate

Dates

Modify: 2023-08-15

Explore Compound Types